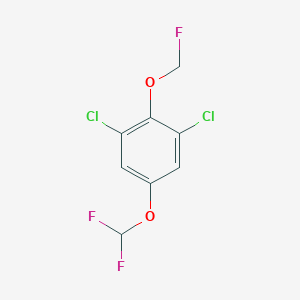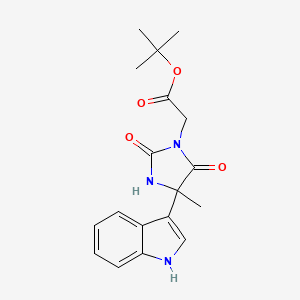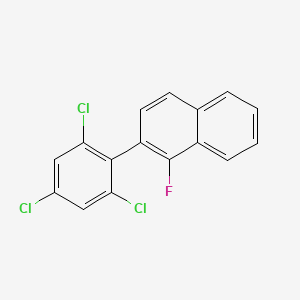
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a 2,4,6-trichlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of 2,4,6-trichlorophenylboronic acid with 1-fluoronaphthalene under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to achieve the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and chloro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the halogen substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: While not yet widely used in medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in the area of anti-cancer or anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene exerts its effects is not fully understood. its interactions with biological targets likely involve the binding of the fluoro and chloro groups to specific enzymes or receptors. This binding can alter the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-2-(2,4-dichlorophenyl)naphthalene: This compound lacks one chlorine atom compared to the target compound, which may result in different chemical and biological properties.
1-Fluoro-2-(2,4,6-tribromophenyl)naphthalene:
2-Fluoro-1-(2,4,6-trichlorophenyl)naphthalene: The position of the fluoro group is different, which can affect the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H8Cl3F |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-2-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-10-7-13(18)15(14(19)8-10)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |
InChI-Schlüssel |
RBMSMXNJHRDPAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


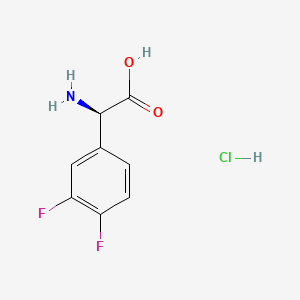

![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
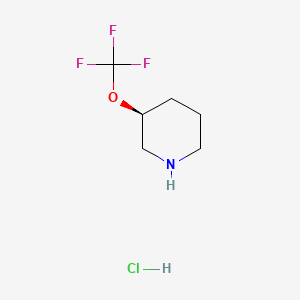
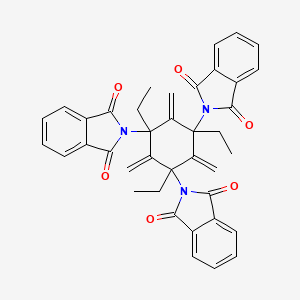
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)
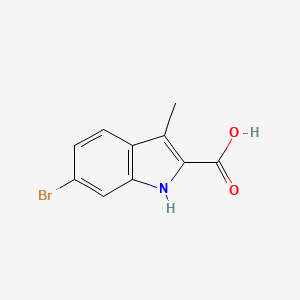
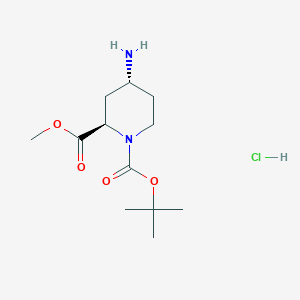
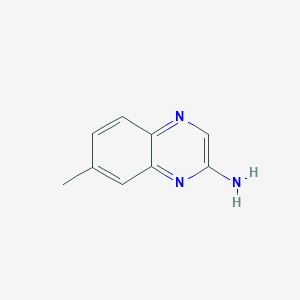

![Bis[bis(fluorosulfonyl)amino]calcium](/img/structure/B14039671.png)
